![molecular formula C14H11ClN2O4S B2520432 5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 402557-55-5](/img/structure/B2520432.png)
5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
The compound “5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a derivative of benzothiazole . Benzothiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials .Scientific Research Applications
Anti-Inflammatory Applications
Compounds with a benzothiazole structure have been synthesized and evaluated for their anti-inflammatory activities . These compounds have shown significant anti-inflammatory effects, mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have shown excellent COX-2 selectivity index (SI) values, indicating their potential as anti-inflammatory agents .
Analgesic Applications
In addition to their anti-inflammatory properties, these compounds have also been evaluated for their analgesic (pain-relieving) activities . The presence of a thiazolidinone ring has been observed to lead to greater analgesic activity .
Ulcerogenic Applications
The compounds have been evaluated for their ulcerogenic activities . Some of the synthesized compounds have shown low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs .
Lipid Peroxidation Applications
These compounds have also been evaluated for their activities related to lipid peroxidation . Lipid peroxidation refers to the oxidative degradation of lipids, a process that is important in cell damage and death.
Inhibition of Albumin Denaturation
Some compounds with a benzothiazole structure have shown significant inhibition of albumin denaturation . Albumin denaturation is a process where the protein loses its native shape and function, and its inhibition can be beneficial in certain pathological conditions.
Quorum-Sensing Inhibitors
In the LasB system, compounds with a benzothiazole structure have shown promising quorum-sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density, which is used by many bacteria to coordinate gene expression according to the density of their population.
Mechanism of Action
Target of Action
The primary targets of the compound 5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production . This results in reduced inflammation and pain.
Result of Action
The inhibition of COX enzymes by the compound leads to a reduction in prostaglandin production . This results in decreased inflammation and pain . Some derivatives of the compound have been found to have significant anti-inflammatory and analgesic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[[(6-chloro-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c1-14(2)20-11(18)8(12(19)21-14)6-16-13-17-9-4-3-7(15)5-10(9)22-13/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBFZGLGLTXURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC3=C(S2)C=C(C=C3)Cl)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
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